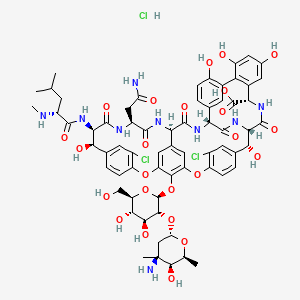

![molecular formula C₁₆H₂₀BrNO₅ B1140709 [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 57865-92-6](/img/structure/B1140709.png)

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to "[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate" involves complex organic reactions, typically starting from simpler precursor molecules. The process might include steps like bromination, methoxylation, and esterification, which are common in preparing compounds with specific functional groups (Akbaba et al., 2010; J. Hermans et al., 1987).

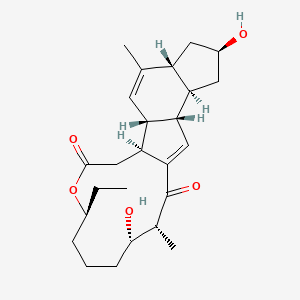

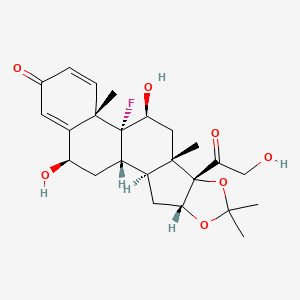

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities can be determined using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the types of intermolecular interactions present, such as hydrogen bonding and π-π interactions (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of compounds with bromo, acetamido, and methoxy groups includes reactions like nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles, and hydrolysis, particularly of the ester and amide groups under certain conditions (J. Jacquinet & Pierre Sinaÿ, 1974).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of the compound. The presence of specific functional groups can impact these properties significantly, affecting the compound's behavior in different environments (P. A. Suchetan et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity towards acids, bases, or other chemical agents can be deduced from the functional groups present in the molecule. For example, the acetamido group may undergo deacetylation, while the bromomethyl group could participate in further alkylation reactions (M. Mercadante et al., 2013).

Scientific Research Applications

1. Advanced Oxidation Processes for Degradation of Acetaminophen

The review by Qutob et al. (2022) focuses on advanced oxidation processes (AOPs) used to degrade acetaminophen from aqueous mediums, highlighting the kinetics, mechanisms, and by-products of degradation. This research could offer insights into methodologies applicable for studying the environmental impact and degradation pathways of complex organic compounds, including esters like the one [Qutob et al., 2022].

2. Enzymatic Approach for Organic Pollutant Treatment

Husain and Husain (2007) review the use of redox mediators in conjunction with oxidoreductive enzymes for the remediation and degradation of organic pollutants in wastewater. This approach highlights the potential for biotechnological applications in breaking down complex organic molecules, which could be relevant to the environmental management of compounds similar to "[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate" [Husain & Husain, 2007].

3. Pharmacological Activities of Benzofuran Derivatives

Hiremathad et al. (2015) provide a comprehensive review of benzofuran derivatives, focusing on their antimicrobial properties. Given the structural complexity of the compound , insights into the pharmacological activities of similar structures could inform potential biomedical research applications [Hiremathad et al., 2015].

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous. It can cause skin burns, eye damage, and may cause respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name |

[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLAUALBZXMLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973461 | |

| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |

CAS RN |

63554-16-5, 57865-92-6 | |

| Record name | NSC276416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003107268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

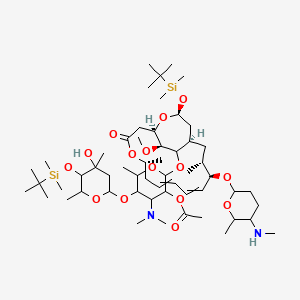

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)